2,4-Dichlorothioanisole

Vue d'ensemble

Description

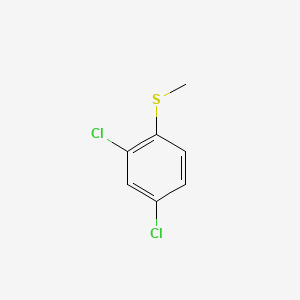

2,4-Dichlorothioanisole (2,4-DCTA) is an organosulfur compound used as a reagent in organic synthesis. It is also known as 2,4-dichlorothiophene-3-carboxylic acid anisole, and its chemical formula is C7H5Cl2OS. 2,4-DCTA is a colorless to pale yellow liquid with a sweet odor. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances.

Applications De Recherche Scientifique

1. Molecular Behavior and Conformation Analysis

2,4-Dichlorothioanisole, similar to related compounds like 2,4-dichloroanisole, has been analyzed for its preferred conformations. Studies have shown that these compounds exist as trans and mixtures of cis and trans conformers, with implications for their molecular behavior and interactions (Lumbroso, Curé, & Andreu, 1978).

2. Environmental Impact and Degradation Studies

Research on this compound's environmental impact, particularly its degradation and potential toxicity, is crucial. Studies have examined the biodegradation of related compounds like 2,4-dinitroanisole by specific bacterial strains in various environments, which is vital for assessing the environmental fate of such compounds (Karthikeyan & Spain, 2016).

3. Analytical and Detection Techniques

The development of sensitive and rapid analytical methods for the detection and quantitative determination of related compounds like 2,4-dichlorophenol is another area of research. These techniques, such as electrochemical approaches, are essential for monitoring environmental contamination and assessing risks to public health (Zhu et al., 2016).

4. Phytoremediation and Bioremediation Approaches

Research also extends to the use of bacterial endophytes in phytoremediation, demonstrating their effectiveness in enhancing the removal of herbicides like 2,4-dichlorophenoxyacetic acid from contaminated substrates. This approach reduces toxic herbicide residues in crop plants, providing a sustainable solution for managing agricultural pollutants (Germaine et al., 2006).

Mécanisme D'action

Target of Action

It’s known that many similar compounds interact with various enzymes and proteins within the cell, affecting their function .

Mode of Action

It’s worth noting that many similar compounds work by interacting with their targets and causing changes in their function .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Similar compounds can have various effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Propriétés

IUPAC Name |

2,4-dichloro-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJIKKXEAPKKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984383 | |

| Record name | 2,4-Dichloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65909-82-2 | |

| Record name | Benzene, 2,4-dichloro-1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065909822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

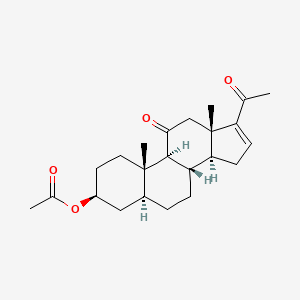

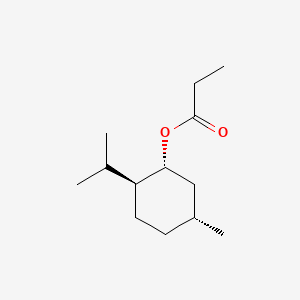

![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)